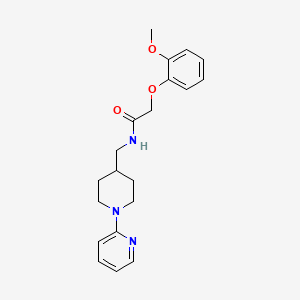

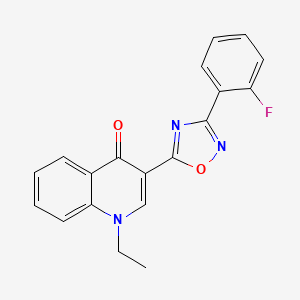

![molecular formula C17H22N4O3S2 B2617365 N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基]环己烷甲酰胺 CAS No. 307544-39-4](/img/structure/B2617365.png)

N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基]环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to their low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of products . These reactions often involve the use of hydrazonoyl halides with various reagents .科学研究应用

碳酸酐酶抑制

该化学结构参与了与碳酸酐酶抑制相关的研究。类似于乙酰唑胺,含有磺酰胺部分的新型化合物的合成在抑制人碳酸酐酶同工型,包括 hCA I、II、IV 和 VII 方面显示出有希望的结果。由于这些抑制剂能够调节各种组织中碳酸酐酶的活性,因此它们在治疗青光眼、癫痫和高原反应等疾病方面具有潜在的治疗应用 (Ulus, Aday, Tanc, Supuran, & Kaya, 2016)。

抗增殖活性

对结构相似的吡唑-磺酰胺衍生物的研究证明了其对癌细胞系(如 HeLa 和 C6)具有显著的抗增殖活性。这表明利用这种化学骨架开发新的抗癌剂具有潜力 (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014)。

抗菌和抗真菌作用

该化合物的衍生物也因其抗菌和抗真菌特性而受到研究。研究表明对革兰氏阳性菌和革兰氏阴性菌均有效,并且对白色念珠菌具有抗真菌活性,表明这些化合物有可能被开发成新的抗菌和抗真菌剂 (Kobzar, Sych, & Perekhoda, 2019)。

谷氨酰胺酶抑制

在代谢调节方面,与 N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基]环己烷甲酰胺结构相关的化合物已被探索作为谷氨酰胺酶抑制剂。这与癌症治疗尤为相关,因为谷氨酰胺酶是癌细胞代谢灵活性的关键酶。研究产生了具有强效抑制作用和改善药物特性的类似物,为新型癌症疗法的开发提供了见解 (Shukla, Ferraris, Thomas, Stathis, et al., 2012)。

作用机制

Target of Action

The primary target of the compound N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is the enzyme glutaminase (GLS) . This enzyme plays a crucial role in the metabolism of glutamine, a key nutrient for the proliferation of certain types of cancer cells, such as triple-negative breast cancer (TNBC) .

Mode of Action

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide acts as an inhibitor of GLS . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, leading to a reduction in the production of glutathione (GSH) . This amplifies the photodynamic effect of other compounds used in the treatment, such as Chlorin e6 (Ce6) .

Biochemical Pathways

The compound N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide affects the glutamine metabolic pathway . Glutamine is hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that accelerates the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production .

Pharmacokinetics

It is known that the compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the gls inhibitor bis-2- (5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide (bptes) and the photosensitizer chlorin e6 (ce6) . This platform is designed to effectively coordinate glutamine metabolic intervention for TNBC treatment .

Result of Action

The action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .

属性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZIKXHQNPRFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

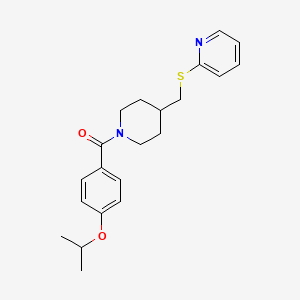

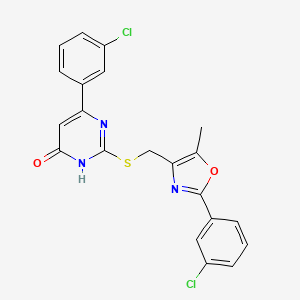

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

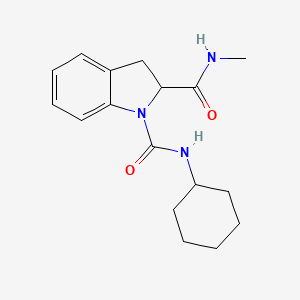

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

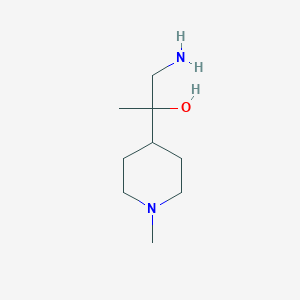

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)

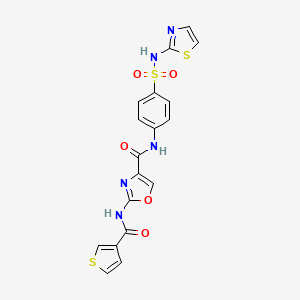

![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

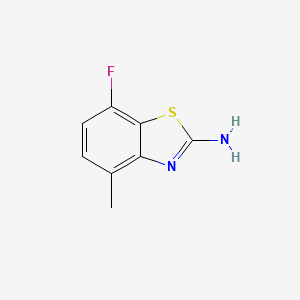

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)